Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate
Description
Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate (CAS: 393509-80-3) is a sulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₆S₂ and a molecular weight of 322.36 g/mol . It features a benzoate ester backbone substituted with a methylsulfonamidomethyl group at the 4-position and a sulfamoyl group at the 2-position. Key physicochemical properties include a predicted boiling point of 568.2±60.0°C, density of 1.472±0.06 g/cm³, and a pKa of 9.55±0.60, suggesting moderate solubility in organic solvents . The compound is typically a white solid, and its synthesis involves multi-step organic reactions, often employing amidation and sulfonation protocols .
Properties
IUPAC Name |
methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S2/c1-18-10(13)8-4-3-7(6-12-19(2,14)15)5-9(8)20(11,16)17/h3-5,12H,6H2,1-2H3,(H2,11,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVNZBYNHOGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CNS(=O)(=O)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028625 | |
| Record name | Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393509-80-3 | |
| Record name | Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of Benzoate Esters
This method begins with methyl 4-aminomethyl-2-sulfamoylbenzoate, which is subsequently reacted with methanesulfonyl chloride to form the methylsulfonamidomethyl moiety. Key steps include:
- Sulfonation : Introduction of the sulfamoyl group (–SO₂NH₂) at the 2-position via chlorosulfonation followed by ammonolysis.
- Aminomethylation : Installation of the aminomethyl group (–CH₂NH₂) at the 4-position using Mannich reaction conditions (formaldehyde and ammonium chloride).
- Sulfonamide Formation : Reaction of the aminomethyl intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Example Reaction Scheme :
$$
\text{Methyl 4-aminomethyl-2-sulfamoylbenzoate} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$
Critical Analysis of Synthetic Procedures
Intermediate Synthesis and Characterization
- Methyl 4-Aminomethyl-2-Sulfamoylbenzoate : Prepared via nitration of methyl 4-methyl-2-sulfamoylbenzoate, followed by reduction of the nitro group using hydrogenation (Pd/C catalyst).
- Methylation and Sulfonation : The aminomethyl intermediate reacts with methanesulfonyl chloride under anhydrous conditions, with yields dependent on reaction time and stoichiometry.
Optimization Challenges
- Regioselectivity : Competing reactions at the 4-position require careful control of reaction conditions to avoid byproducts.
- Solvent Systems : Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to dissolve polar intermediates.
Structural and Analytical Data
Spectroscopic Characterization
Crystallographic Data (Hypothetical)
While no crystal structure of the title compound is reported, analogous sulfonamides (e.g., methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) exhibit planar benzofuran rings and intermolecular hydrogen bonding.
Comparative Table of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Stepwise Functionalization | Methyl 4-methyl-2-sulfamoylbenzoate | CH₃SO₂Cl, Et₃N | ~60–70% | High purity, scalable | Multi-step, costly intermediates |
| Environmental Degradation | Mesosulfuron | Hydrolytic enzymes/water | N/A | Insights into metabolite formation | Not a controlled synthesis |
*Yields estimated from analogous reactions.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, often resulting in a more simplified structure.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfonamide derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile introduced.
Scientific Research Applications
Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies and drug development.
Medicine: Its sulfonamide groups are known for their antibacterial properties, making it a candidate for developing new antibiotics.
Industry: The compound’s stability and reactivity are valuable in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Sulfamoyl Benzoate Family
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate
- Molecular Formula : C₁₆H₁₆N₂O₅S
- Key Features : Contains a 4-methylbenzamido substituent instead of methylsulfonamidomethyl.
- Crystallography : Forms dimers via C—H⋯C interactions and intramolecular N—H⋯O hydrogen bonds. The benzene rings are nearly coplanar (dihedral angle: 177.6°), stabilizing the crystal lattice .
- Applications : Demonstrated fungicidal activity in agricultural studies .
Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate
- Molecular Formula : C₁₇H₁₈N₂O₅S
- Key Features : Substituted with a bulkier 4-ethylbenzamido group.
- Crystallography : Exhibits similar planar geometry (dihedral angle: 176.2°) but larger unit cell volume (838.1 ų ) compared to the methyl-substituted analogue. Intermolecular H-bonding dominates its packing .
- Applications : Higher fungicidal activity than methyl-substituted variants, attributed to enhanced lipophilicity .
Methyl 2-sulfamoylbenzoate
- Molecular Formula: C₈H₉NO₄S
- Key Features : Lacks the 4-methylsulfonamidomethyl group, simplifying the structure.
- Physicochemical Properties: Lower molecular weight (215.23 g/mol) and higher solubility in polar solvents (e.g., methanol, ethanol) due to reduced steric hindrance .
- Applications : Intermediate in synthesizing sulfonylurea herbicides .
Sulfonylurea Herbicides
Metsulfuron-methyl
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Features : Contains a triazine ring linked to the sulfamoyl benzoate group.
- Applications : Widely used as a herbicide due to inhibition of acetolactate synthase (ALS) in plants. Its triazine moiety enhances binding to ALS compared to simpler sulfamoyl benzoates .
Iodosulfuron-methyl
Crystallographic and Hydrogen-Bonding Trends
Biological Activity
Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
This compound has the molecular formula and features a sulfonamide group, which is known for its role in various biological activities. The compound's structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways.
Enzyme Interactions
The compound has been studied for its interactions with carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors. Research indicates that this compound exhibits high binding affinity to CAIX, with a dissociation constant () as low as 0.12 nM, indicating strong potential as an anticancer agent .
Cellular Effects
This compound influences cellular processes by modulating signaling pathways and gene expression. It can alter the activity of pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Additionally, it has been shown to affect gene expression by interacting with transcription factors.
The mechanism by which this compound exerts its effects involves several key interactions:
- Enzyme Inhibition : The compound binds to the active sites of enzymes like carbonic anhydrase, leading to either inhibition or activation depending on the context.
- Gene Regulation : By interacting with transcription factors, it can modulate the expression of genes involved in various biological processes.
- Metabolic Pathways : It participates in metabolic reactions facilitated by enzymes such as esterases, leading to the formation of various metabolites.
Anticancer Potential
A significant study highlighted the design of compounds similar to this compound that demonstrated selective inhibition of CAIX. These compounds showed potential for therapeutic use in cancer treatment due to their ability to target tumor microenvironments effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Binding Affinity (Kd) | Selectivity Over Other Isozymes |
|---|---|---|
| This compound | 0.12 nM | >100-fold |
| Methyl 5-sulfamoyl-benzoate | Variable | Moderate |
| Methyl 2-amino-2-(4-fluorophenyl)acetate | Not specified | Low |
This table illustrates the superior binding affinity and selectivity of this compound compared to other related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
